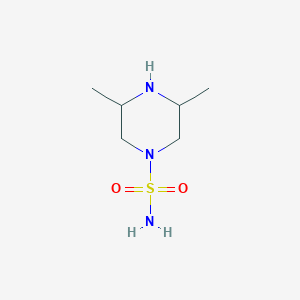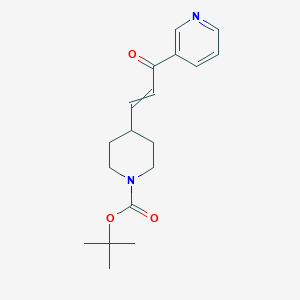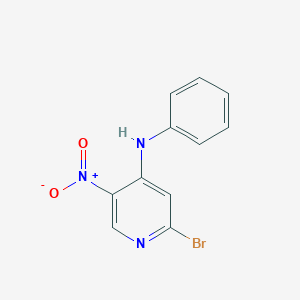
2-bromo-5-nitro-n-phenyl-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-nitro-n-phenyl-4-pyridinamine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine, nitro, and phenyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitro-n-phenyl-4-pyridinamine typically involves multi-step reactions. One common method includes the bromination of 4-pyridineamine, followed by nitration and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-5-nitro-n-phenyl-4-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
Uniqueness
2-bromo-5-nitro-n-phenyl-4-pyridinamine is unique due to the combination of bromine, nitro, and phenyl groups on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H8BrN3O2 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
2-bromo-5-nitro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI Key |
UGJJXLPPSPCVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-4-nitro-1H-pyrazole](/img/structure/B8293210.png)
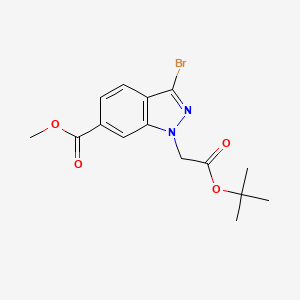
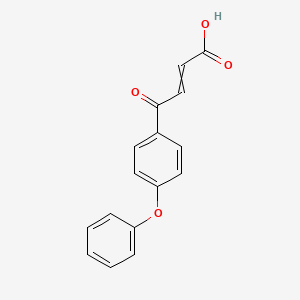
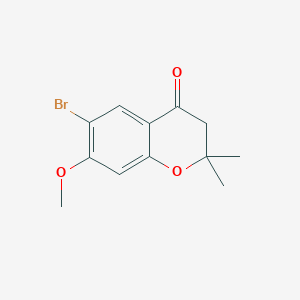
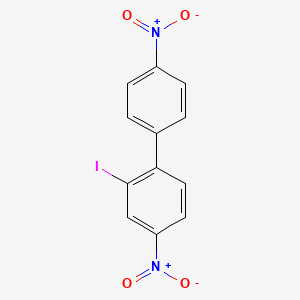
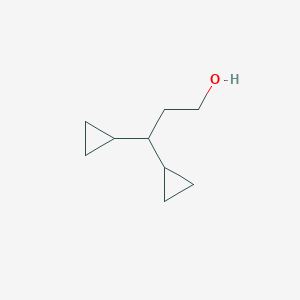
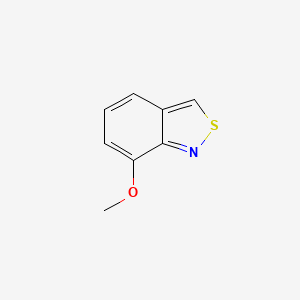
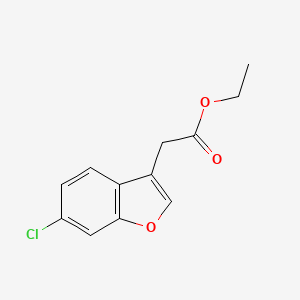
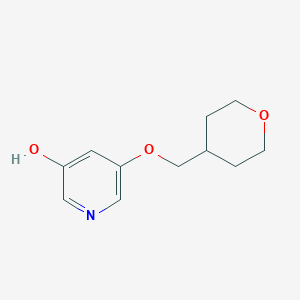
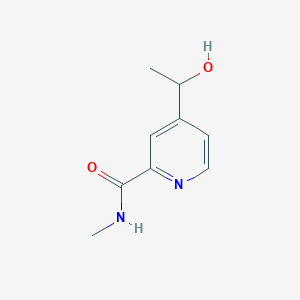
![1H-thieno[2,3-c]pyrazole-5-carbonitrile](/img/structure/B8293264.png)
